molecular formula C17H16N2O4 B4675844 N-(2-methoxy-5-nitrophenyl)-2-methyl-3-phenylacrylamide

N-(2-methoxy-5-nitrophenyl)-2-methyl-3-phenylacrylamide

Cat. No. B4675844
M. Wt: 312.32 g/mol
InChI Key: JJGDTWOZMXQHQF-ZRDIBKRKSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-methyl-3-phenylacrylamide, commonly known as MNPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. MNPA belongs to the class of acrylamide derivatives and is widely used in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. MNPA has been found to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. MNPA has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MNPA has been found to have low toxicity and is relatively stable under physiological conditions. MNPA has been found to have good solubility in organic solvents, such as ethanol and methanol, but is poorly soluble in water. MNPA has been found to have good stability under acidic and basic conditions.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and stability under physiological conditions. MNPA has been found to be a useful building block in the synthesis of various organic compounds and metal complexes. However, MNPA has some limitations, such as its poor solubility in water, which can limit its use in biological applications.

Future Directions

MNPA has potential applications in various fields of research, such as medicinal chemistry, catalysis, and materials science. Future research could focus on the synthesis of MNPA derivatives with improved solubility and bioavailability. MNPA could also be studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. MNPA could also be studied for its potential applications in the development of new materials, such as sensors and catalysts.

Scientific Research Applications

MNPA has been extensively used as a building block in the synthesis of various organic compounds, such as pyrazoles, pyrimidines, and quinolines. MNPA is also used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and medicinal chemistry. MNPA has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. MNPA has also been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

(E)-N-(2-methoxy-5-nitrophenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-12(10-13-6-4-3-5-7-13)17(20)18-15-11-14(19(21)22)8-9-16(15)23-2/h3-11H,1-2H3,(H,18,20)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGDTWOZMXQHQF-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-methoxy-5-nitrophenyl)-2-methyl-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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